Technical Whitepaper: Bay 65-1942 (Free Base)
Technical Whitepaper: Bay 65-1942 (Free Base)
Physicochemical Profile, Mechanistic Action, and Experimental Application
Executive Summary & Core Data
Bay 65-1942 is a highly selective, ATP-competitive inhibitor of IκB Kinase Beta (IKKβ).[1][2][3][4][5][6] It is widely utilized in research to dissect the NF-κB signaling pathway, particularly in the contexts of myocardial ischemia-reperfusion injury, neuroinflammation, and insulin resistance.
The precise molecular weight of the free base form is critical for accurate stoichiometric calculations, particularly when distinguishing it from its hydrochloride salt counterpart often found in commercial catalogs.
Critical Physicochemical Data
| Property | Specification |
| Compound Name | Bay 65-1942 (Free Base) |
| Molecular Weight | 395.45 g/mol |
| Chemical Formula | C₂₂H₂₅N₃O₄ |
| CAS Number | 600734-02-9 |
| Appearance | White to off-white solid |
| Primary Target | IKKβ (IC₅₀ ~2-10 nM in cell-free assays) |
| Solubility | Soluble in DMSO (≥25 mg/mL); Poorly soluble in water |
⚠️ Critical Experimental Note: Many suppliers provide Bay 65-1942 as a Hydrochloride (HCl) salt (CAS: 600734-06-3), which has a molecular weight of approximately 431.91 g/mol . Ensure you verify the form on your vial label before calculating molarity. Using the wrong MW can result in a ~9% concentration error.
Mechanistic Action: IKKβ Inhibition
Bay 65-1942 functions by selectively inhibiting IKKβ, the catalytic subunit of the IKK complex.[1][3][4][5][7] Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., TNF-α, LPS) trigger the IKK complex to phosphorylate IκB, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and transcribe pro-inflammatory genes.
Bay 65-1942 blocks this phosphorylation step, effectively sequestering NF-κB in the cytoplasm and silencing the inflammatory response.
Pathway Visualization
The following diagram illustrates the specific intervention point of Bay 65-1942 within the NF-κB signaling cascade.
Figure 1: Mechanism of Action.[4] Bay 65-1942 inhibits IKKβ, preventing IκB degradation and subsequent NF-κB nuclear translocation.[7]
Experimental Protocols & Handling
A. Stock Solution Preparation (Self-Validating System)
To ensure reproducibility, stock solutions must be prepared gravimetrically rather than volumetrically when possible, or using high-precision pipettes.
Target Concentration: 10 mM Stock in DMSO.
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Weighing: Weigh exactly 3.95 mg of Bay 65-1942 (Free Base).
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Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
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Note: If using the HCl salt (MW 431.91), you would need 4.32 mg for the same 10 mM concentration.
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Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
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Aliquoting: Divide into 50 µL aliquots in amber microcentrifuge tubes to prevent light degradation and freeze-thaw cycles.
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Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
B. In Vitro Cellular Assay Workflow
This protocol outlines the treatment of macrophages (e.g., RAW 264.7) to assess anti-inflammatory activity.
Materials:
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RAW 264.7 cells seeded in 6-well plates.
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Bay 65-1942 Stock (10 mM).
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LPS (Lipopolysaccharide) as the inflammatory stimulus.
Workflow Logic: Pre-treatment is essential. Because Bay 65-1942 competes with ATP, it must occupy the kinase pocket before the strong phosphorylation signal induced by LPS occurs.
Figure 2: Experimental Timeline. Pre-treatment (Step 2) is the critical control point for ensuring inhibitor efficacy.
Step-by-Step Protocol:
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Seed Cells: Plate cells at
cells/well in DMEM + 10% FBS. Incubate overnight. -
Starvation (Optional): Replace media with 0.5% FBS media 4 hours prior to treatment to reduce basal NF-κB activity.
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Compound Dilution:
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Dilute the 10 mM DMSO stock 1:1000 in media to get 10 µM (Intermediate).
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Further dilute to final working concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM).
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Control: Prepare a Vehicle Control (DMSO only) matching the highest DMSO concentration (usually 0.1%).
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Pre-incubation: Add Bay 65-1942 to cells. Incubate for 1 to 2 hours at 37°C.
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Stimulation: Add LPS (final concentration 100 ng/mL) directly to the media containing the inhibitor.
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Harvest:
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For Phospho-proteins (Western Blot): Harvest after 15–30 minutes (peak phosphorylation).
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For Cytokines (ELISA): Harvest supernatant after 24 hours.
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Scientific Integrity & Troubleshooting
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Solubility Limits: While soluble in DMSO, Bay 65-1942 precipitates in aqueous media if the DMSO concentration is too low (<0.1%) at high drug loads. Always vortex the media immediately upon adding the drug stock.
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Off-Target Effects: At concentrations >10 µM, specificity for IKKβ decreases, potentially affecting other kinases. It is recommended to stay within the 10 nM – 5 µM range for specific IKKβ interrogation.
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In Vivo Formulation: For animal studies, DMSO is often too toxic. A common vehicle formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . This must be prepared fresh.
References
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MedChemExpress. Bay 65-1942 Free Base Product Datasheet. Retrieved from
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Moss, N. C., et al. (2007). IKKβ inhibition attenuates myocardial injury and dysfunction following acute ischemia-reperfusion injury.[3] American Journal of Physiology-Heart and Circulatory Physiology.[3] Retrieved from
- Zhang, X., et al. (2018).IKKβ inhibition attenuates neuroinflammation and protects dopamine neurons in a Parkinson's disease model. Neuropharmacology.
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Selleck Chemicals. Bay 65-1942 HCl Datasheet (For Salt Comparison). Retrieved from
